Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-

Description

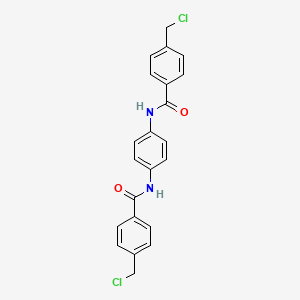

Chemical Structure and Synthesis

Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)- (systematic name: N,N’-(1,4-phenylene)bis(4-(chloromethyl)benzamide), is a diamide dichloride linkage compound with the molecular formula C₂₂H₁₈Cl₂N₂O₂. It is synthesized via the condensation of 4-(chloromethyl)benzoyl chloride and p-phenylenediamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Key spectral data includes:

- ¹H NMR (500 MHz, DMSO-d₆): δ 10.29 (s, 2H), 7.97 (d, J=7.0 Hz, 4H), 7.76 (s, 4H), 7.60 (d, J=7.27 Hz, 4H), 4.85 (s, 4H) .

Applications

This compound serves as a precursor for imidazolium-based ionenes (ion-containing polymers) used in advanced materials, such as composites with ionic liquids (e.g., [Bnmim][Tf₂N]) for enhanced thermal stability and ionic conductivity .

Properties

CAS No. |

1070880-16-8 |

|---|---|

Molecular Formula |

C22H18Cl2N2O2 |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

4-(chloromethyl)-N-[4-[[4-(chloromethyl)benzoyl]amino]phenyl]benzamide |

InChI |

InChI=1S/C22H18Cl2N2O2/c23-13-15-1-5-17(6-2-15)21(27)25-19-9-11-20(12-10-19)26-22(28)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2,(H,25,27)(H,26,28) |

InChI Key |

SBUVHKHRCAKDLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Stoichiometry : A 1:2 molar ratio of diamine to acid chloride ensures complete bis-acylation. Excess acid chloride (1.5–2.0 equivalents per amine group) minimizes mono-substituted byproducts.

-

Solvent : CH₂Cl₂ is preferred due to its ability to dissolve both aromatic diamines and acyl chlorides while stabilizing reactive intermediates. Alternatives like tetrahydrofuran (THF) may require anhydrous conditions to prevent hydrolysis.

-

Base : Et₃N (2.5 equivalents per amine group) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. In larger-scale syntheses, aqueous sodium hydroxide (NaOH) can replace Et₃N, as demonstrated in a patent for N-(2-phenylethyl) benzamide.

-

Temperature : Reactions are initiated at 0–5°C to control exothermicity, followed by gradual warming to room temperature. Prolonged stirring (5–24 hours) ensures complete conversion.

Workup and Purification

Post-reaction, the organic phase is washed with water and brine to remove unreacted reagents and salts. Recrystallization from CH₂Cl₂/pentane yields the target compound as a crystalline solid. The reported yield for the 1,2-phenylenediamine analog is 61% , suggesting comparable efficiency for the 1,4-isomer with optimized conditions.

Aqueous-Phase Synthesis with Alkali Metal Hydroxides

A patent describing the synthesis of N-(2-phenylethyl) benzamide in aqueous NaOH offers a greener alternative to organic solvents. This method avoids costly drying agents and simplifies waste management.

Protocol Adaptations for the Target Compound

-

Base Selection : NaOH or KOH (1.5–3.0 equivalents per amine group) is dissolved in water, followed by the addition of 1,4-phenylenediamine.

-

Acid Chloride Addition : 4-(chloromethyl)benzoyl chloride is added dropwise under ice-cooling (<10°C) to mitigate side reactions (e.g., hydrolysis).

-

Reaction Completion : After 2–3 hours at room temperature, the product precipitates and is isolated via filtration. Vacuum drying at 70–80°C yields the pure compound.

Advantages and Challenges

-

Yield Potential : The patent reports yields up to 99% for monosubstituted benzamides, though bis-substitution in aqueous media may require excess acyl chloride and vigorous stirring.

-

Solubility Limitations : 1,4-Phenylenediamine’s limited water solubility could necessitate a water-organic biphasic system or phase-transfer catalysts.

One-Step Ammonolysis of Carboxylic Acids

A recent patent describes a solvent-free method for benzamide synthesis using carboxylic acids and ammonia gas. While untested for bis-amide derivatives, this approach could theoretically be adapted for the target compound.

Proposed Methodology

-

Reactants : 1,4-Phenylenediamine and 4-(chloromethyl)benzoic acid are mixed in benzonitrile.

-

Ammonia Introduction : NH₃ gas is bubbled through the heated (150–155°C) solution for 5–7 hours, facilitating direct amide bond formation.

-

Purification : Column chromatography isolates the bis-amide product.

Limitations

-

Activation Requirement : Carboxylic acids typically require activation (e.g., as acyl chlorides) for efficient amidation. The patent’s applicability to aromatic diamines remains unverified.

-

Yield Uncertainty : The method’s efficacy for bis-substitution is speculative, with no existing data for analogous compounds.

Comparative Analysis of Methods

Characterization and Validation

The target compound’s structure is confirmed through:

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines or azides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines can be used under conditions such as DMSO at elevated temperatures.

Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.

Major Products:

Scientific Research Applications

Synthesis and Characterization

The synthesis of Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] typically involves nucleophilic acyl substitution reactions. For instance, the compound can be synthesized from 4-(chloromethyl)benzoyl chloride and 1,4-phenylenediamine under basic conditions. Characterization methods like FT-IR, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Biochemical Properties

Benzamide derivatives have been recognized for their ability to interact with various biological molecules. Specifically, Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] has been documented to influence cellular processes by modulating cell signaling pathways and gene expression. It interacts with enzymes such as amide hydrolases, which are crucial in catalyzing the hydrolysis of amide bonds .

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that benzamide derivatives exhibit antiviral properties. For example, they have been shown to stabilize viral structures and inhibit the uncoating process of viruses like Coxsackie Virus A9. The binding interactions with viral capsids suggest a mechanism that could be exploited for therapeutic applications against enteroviruses .

- Anticancer Properties : Some studies have explored the potential of benzamide compounds in cancer therapy. Their ability to modulate apoptosis pathways and inhibit tumor growth has made them candidates for further investigation in oncological research .

Polymer Science Applications

Benzamide derivatives are also utilized in the development of novel polymers. The compound can be used as a building block for synthesizing ionene polymers through reactions with imidazolium salts. These polymers exhibit unique properties such as enhanced mechanical stability and responsiveness to environmental stimuli, making them suitable for applications in drug delivery systems and smart materials .

Cosmetic Formulation Applications

In cosmetic science, Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] serves as a key ingredient due to its potential as a rheology modifier and skin-conditioning agent. Its incorporation into formulations can enhance texture and stability while providing moisturizing benefits to skin care products. The versatility of benzamide compounds allows for customization based on desired product characteristics .

Data Table: Summary of Applications

| Application Field | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antiviral agents for enteroviruses | Stabilizes viral capsids; inhibits uncoating |

| Anticancer agents | Modulates apoptosis; inhibits tumor growth | |

| Polymer Science | Synthesis of ionene polymers | Enhanced mechanical properties; environmental responsiveness |

| Cosmetic Formulation | Rheology modifiers; skin-conditioning agents | Improves texture; provides moisturizing effects |

Case Studies

- Antiviral Mechanisms : A study demonstrated that benzamide derivatives effectively bind to the hydrophobic pockets of viral capsids, leading to stabilization of the virion structure and inhibition of viral replication processes .

- Polymer Development : Research on imidazolium-mediated ionene polymers highlighted the utility of benzamide derivatives in creating materials with tailored properties for drug delivery applications .

- Cosmetic Product Development : Experimental formulations incorporating benzamide compounds showed improved sensory characteristics and stability profiles compared to traditional formulations, indicating their potential in modern cosmetic products .

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic sites, allowing nucleophiles to attack and form new bonds. This reactivity makes it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

(a) N,N′-1,4-Phenylenebis(2-bromoacetamide)

- Molecular Formula : C₁₀H₁₀Br₂N₂O₂

- Key Differences : Replaces chloromethyl groups with bromoacetamide moieties.

- Used in crosslinking reactions and pharmaceutical intermediates .

(b) N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]

Azo-Linked Derivatives

Pigment Red 166 (C.I. 20730)

- Molecular Formula : C₄₀H₂₄Cl₄N₆O₄

- Structure : Features azo groups (–N=N–) and dichlorophenyl substituents instead of chloromethyl benzamide units.

- Properties :

Amide-Linked Polymers and Composites

Poly(amide-amide) and Poly(amide-imide) Ionenes

Pharmacologically Active Analogues

N,N'-((1,4-Phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)dodecanamide)

Comparative Analysis Table

Research Findings and Industrial Relevance

- Reactivity : Chloromethyl groups in the target compound exhibit higher reactivity in nucleophilic substitutions compared to bromo analogues, making them preferable in polymer synthesis .

- Thermal Stability : Ionenes derived from the target compound show decomposition temperatures above 300°C, outperforming many azo-based pigments (e.g., Pigment Red 166 decomposes at ~500°C) .

- Environmental Impact : Halogenated compounds like Pigment Red 166 face regulatory scrutiny (e.g., SML limits in food packaging per GB9685-2008), whereas polymer-grade derivatives are prioritized for industrial applications .

Biological Activity

Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 316.4 g/mol

- Purity : Typically around 95%

- CAS Number : 28629

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] exhibits its biological activity primarily through the following mechanisms:

- Enzyme Interaction : The compound interacts with amide hydrolases, which are enzymes that catalyze the hydrolysis of amide bonds. This interaction can lead to either inhibition or activation of these enzymes, thereby influencing various metabolic pathways.

- Cell Signaling Modulation : It has been reported to modulate cell signaling pathways and gene expression, affecting cellular metabolism and function. This modulation can result in altered cellular responses under various physiological conditions.

- Cross-linking Activity : The compound is known to accelerate cross-linking reactions with nucleotides, which may have implications in DNA interactions and stability.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of benzamide have shown broad-spectrum antiviral effects against viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Cytotoxicity and Therapeutic Index

In laboratory settings, the cytotoxic effects of benzamide derivatives have been evaluated using various cell lines. The following table summarizes key findings regarding the cytotoxicity and therapeutic index:

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-] | Varies | Various | |

| IMB-0523 (related derivative) | 1.99 (wild-type HBV) | HepG2 | |

| Lamivudine (control) | 7.37 (wild-type HBV) | HepG2 |

The IC50 values indicate the concentration required to inhibit 50% of the viral activity in cell cultures.

Study on Anti-HBV Activity

A notable study investigated a related compound, IMB-0523, which demonstrated higher anti-HBV activity than lamivudine. The study reported an IC50 value of 1.99 µM for wild-type HBV and highlighted the compound's low acute toxicity profile with an LD50 of 448 mg/kg in animal models .

Synthesis and Evaluation

The synthesis of benzamide derivatives typically involves nucleophilic acyl substitution methods. For example, N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide] was synthesized with a yield of 61% through a similar pathway involving 4-(chloromethyl)benzoyl chloride and phenylenediamine under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.